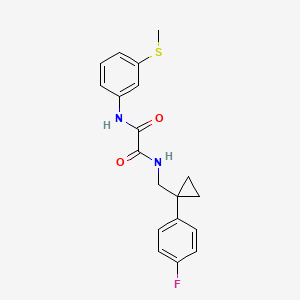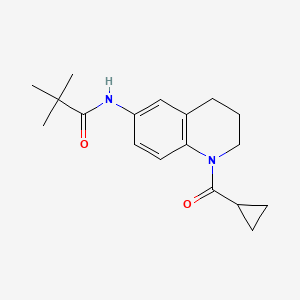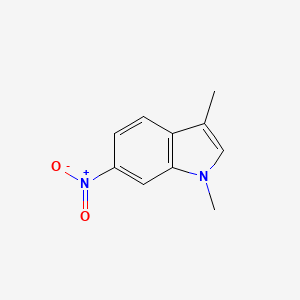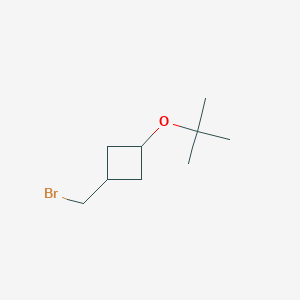
N1-((1-(4-フルオロフェニル)シクロプロピル)メチル)-N2-(3-(メチルチオ)フェニル)オキサラミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group attached to a fluorophenyl ring, a methylthio-substituted phenyl group, and an oxalamide functional group. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Potential use as a probe to study biological processes involving cyclopropyl and oxalamide functionalities.
Medicine: Exploration as a lead compound in drug discovery, particularly for its potential activity against specific biological targets.
Industry: Use in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves multiple steps:
-
Formation of the Cyclopropyl Intermediate: : The initial step involves the preparation of the cyclopropyl intermediate. This can be achieved through the cyclopropanation of a suitable fluorophenyl precursor using reagents like diazomethane or Simmons-Smith reagents under controlled conditions.
-
Introduction of the Methylthio Group: : The next step involves the introduction of the methylthio group onto the phenyl ring. This can be accomplished through nucleophilic substitution reactions using thiol reagents such as methylthiol in the presence of a base like sodium hydride.
-
Coupling to Form Oxalamide: : The final step involves coupling the cyclopropyl and methylthio-substituted phenyl intermediates with oxalyl chloride to form the oxalamide linkage. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
作用機序
The mechanism of action of N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(3-(methylthio)phenyl)oxalamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The cyclopropyl group may confer rigidity to the molecule, enhancing its binding affinity to certain targets, while the oxalamide group could participate in hydrogen bonding interactions.
類似化合物との比較
Similar Compounds
- N1-((1-(4-chlorophenyl)cyclopropyl)methyl)-N2-(3-(methylthio)phenyl)oxalamide
- N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(3-(methylsulfonyl)phenyl)oxalamide
Uniqueness
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is unique due to the combination of its fluorophenyl and methylthio-substituted phenyl groups, which may confer distinct electronic and steric properties. These features could result in unique biological activity or chemical reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(3-(methylthio)phenyl)oxalamide, highlighting its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S/c1-25-16-4-2-3-15(11-16)22-18(24)17(23)21-12-19(9-10-19)13-5-7-14(20)8-6-13/h2-8,11H,9-10,12H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZCRFNJWYQWNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[7-[(2-chlorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2403826.png)


![2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2403829.png)
![6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2403831.png)

![Methyl 2-[6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/new.no-structure.jpg)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[(3,4-dimethylphenyl)sulfonyl]nicotinamide](/img/structure/B2403838.png)
![N-(3-acetylphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2403839.png)

![tert-butyl [(1S)-1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B2403841.png)


